

# Spectroscopic Profile of 3,5-Difluorobenzylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3,5-Difluorobenzylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Difluorobenzylamine**, a key building block in medicinal chemistry and materials science. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

## Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for **3,5-Difluorobenzylamine**. The data is presented in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental spectra, the following NMR data is based on established prediction models and analysis of structurally similar compounds. These predictions provide a reliable reference for the structural elucidation of **3,5-Difluorobenzylamine**.

<sup>1</sup>H NMR (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0 - 6.8	Multiplet	3H	Ar-H
~3.8	Singlet	2H	CH <sub>2</sub>
~1.6	Broad Singlet	2H	NH <sub>2</sub>

<sup>13</sup>C NMR (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~163 (d, <sup>1</sup> JCF $\approx$ 245 Hz)	C3, C5
~145 (t, <sup>3</sup> JCCF $\approx$ 7 Hz)	C1
~112 (d, <sup>2</sup> JCCF $\approx$ 22 Hz)	C2, C6
~102 (t, <sup>2</sup> JCCF $\approx$ 25 Hz)	C4
~46	CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum of **3,5-Difluorobenzylamine** exhibits characteristic absorption bands corresponding to its functional groups. The data presented is a compilation from various sources and typical values for the respective functional groups.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Medium	N-H stretch (primary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch (CH <sub>2</sub> )
1600 - 1620	Strong	C=C aromatic ring stretch
1580 - 1600	Strong	N-H bend (scissoring)
1450 - 1500	Strong	C=C aromatic ring stretch
1250 - 1350	Strong	C-N stretch
1100 - 1200	Very Strong	C-F stretch
850 - 900	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

The mass spectrum of **3,5-Difluorobenzylamine** provides valuable information about its molecular weight and fragmentation pattern. The data is based on information from the NIST database.<sup>[1]</sup>

m/z	Relative Intensity	Assignment
143	Moderate	[M] <sup>+</sup> (Molecular Ion)
142	High	[M-H] <sup>+</sup>
126	Moderate	[M-NH <sub>3</sub> ] <sup>+</sup>
114	Moderate	[C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> ] <sup>+</sup>
95	Moderate	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
30	High	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
28	Very High	[CH <sub>2</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of small organic molecules.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3,5-Difluorobenzylamine** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:**
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-15 ppm.
  - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
- **Data Processing:** Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS

signal at 0 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat **3,5-Difluorobenzylamine** directly onto the ATR crystal.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmittance or Absorbance.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
- Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The background spectrum is then automatically subtracted from the sample spectrum.

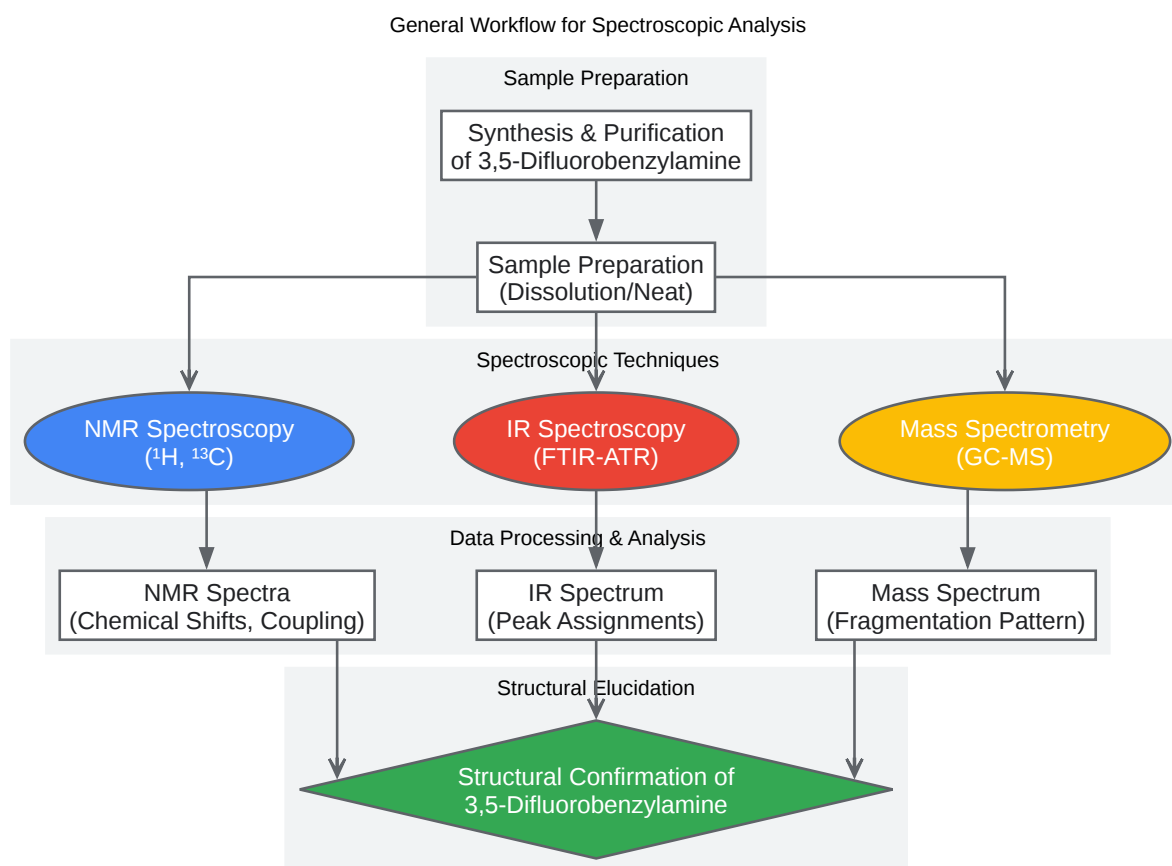
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3,5-Difluorobenzylamine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
  - Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range:  $m/z$  10-200.
  - Inlet System: If using GC, a suitable capillary column (e.g., DB-5) should be used with an appropriate temperature program to elute the compound.

- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with library spectra for confirmation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Difluorobenzylamine**.



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*General workflow for spectroscopic analysis.*

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## References

- 1. 3,5-Difluorobenzylamine | C<sub>7</sub>H<sub>7</sub>F<sub>2</sub>N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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